molecular formula C11H7NO3S B1615575 5-(3-Nitrophenyl)thiophene-2-carbaldehyde CAS No. 38401-73-9

5-(3-Nitrophenyl)thiophene-2-carbaldehyde

Cat. No.: B1615575
CAS No.: 38401-73-9
M. Wt: 233.24 g/mol
InChI Key: FWBJYBHOUJJDEN-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H7NO3S and a molecular weight of 233.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H7NO3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H .


Physical and Chemical Properties Analysis

This compound is a powder that should be stored at room temperature . It has a predicted melting point of 146.77°C, a predicted boiling point of 420.0°C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.67 .

Scientific Research Applications

Antibacterial and Antiurease Properties

A study designed and synthesized a series of 4-arylthiophene-2-carbaldehyde compounds, including derivatives similar to 5-(3-Nitrophenyl)thiophene-2-carbaldehyde. These compounds exhibited significant antibacterial, haemolytic, antiurease, and nitric oxide (NO) scavenging capabilities. Specifically, 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile showed potent antibacterial activity against Pseudomonas aeruginosa, and excellent NO scavenging ability. Moreover, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde demonstrated superior haemolytic action and outstanding urease inhibition (Ali et al., 2013).

Synthesis and Reactions

The reaction of 2-thiophenecarbaldehyde with arene diazonium chlorides in the presence of CuCl2 catalyst resulted in the formation of 5-aryl-2-thiophenecarbaldehydes. This process also yielded isomeric 3-(4-nitrophenyl)-2-thiophenecarbaldehyde. These compounds were further used to create condensation products with various chemicals like cyanoacetic acid esters and barbituric acids (Obushak et al., 2008).

Thermodynamic Properties

A study focused on determining the thermodynamic properties of isomers of 5-(nitrophenyl) furan-2-carbaldehyde. It involved measuring the temperature dependence of saturated vapor pressure and calculating standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. This research provides valuable insights into the nature of these compounds and may assist in optimizing processes related to their synthesis, purification, and application (Dibrivnyi et al., 2015).

Biological Activity

Another study evaluated the biological activity of substituted thiophenes, including compounds similar to this compound. The compounds displayed a range of activities against various organisms like E. coli, M. luteus, and A. niger. The mode of action is believed to involve nucleophilic attack by intracellular thiols, leading to displacement of halogen or the formation of Meisenheimer complexes (Morley & Matthews, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-(3-nitrophenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBJYBHOUJJDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327794
Record name 5-(3-nitrophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38401-73-9
Record name 5-(3-Nitrophenyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38401-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-nitrophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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